Arsenal

Vue d'ensemble

Description

Ac9-25 est un peptide synthétique dérivé de la région N-terminale de l'annexine I (également connue sous le nom de lipocortine I). Ce peptide est connu pour ses propriétés anti-inflammatoires et sa capacité à inhiber l'extravasation des leucocytes. Ac9-25 agit comme un ligand pour le récepteur 1 du peptide formylé (FPR1) et stimule l'activation de la NADPH oxydase des neutrophiles .

Applications De Recherche Scientifique

Ac9-25 has a wide range of applications in scientific research, particularly in the fields of immunology, inflammation, and cell signaling. Some of its notable applications include:

Anti-inflammatory Research: Ac9-25 is used to study the mechanisms of inflammation and the resolution of inflammatory responses.

Cell Signaling Studies: The peptide is employed to investigate the signaling pathways mediated by formyl peptide receptor 1 (FPR1) and its role in immune cell activation.

Drug Development: Ac9-25 serves as a model compound for developing new anti-inflammatory drugs that target formyl peptide receptors.

Neutrophil Function: Researchers use Ac9-25 to explore the activation and regulation of neutrophil NADPH oxidase and its impact on the immune response.

Mécanisme D'action

Target of Action

Imazapyr-isopropylammonium, also known as “Arsenal”, is a non-selective herbicide used for the control of a broad range of weeds . Its primary target is the enzyme acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase , which plays a crucial role in the synthesis of branched-chain amino acids .

Mode of Action

Imazapyr-isopropylammonium is absorbed quickly through plant tissue and can be taken up by roots . It is translocated in the xylem and phloem to the meristematic tissues, where it inhibits the enzyme AHAS . This inhibition prevents the synthesis of branched-chain amino acids, thereby disrupting protein synthesis and interfering with cell growth and DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Imazapyr-isopropylammonium is the synthesis of branched-chain amino acids. By inhibiting the enzyme AHAS, the herbicide disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency halts protein synthesis, which in turn disrupts cell growth and DNA synthesis .

Pharmacokinetics

Imazapyr-isopropylammonium exhibits properties of both persistence and mobility in soil . It is a weak organic acid that is water-soluble and non-volatile . In soils, imazapyr is degraded primarily by microbial metabolism . The half-life of imazapyr in soil ranges from one to five months .

Result of Action

The result of Imazapyr-isopropylammonium’s action is the effective control of a broad range of weeds, including terrestrial annual and perennial grasses, broadleaved herbs, woody species, and riparian and emergent aquatic species . By disrupting protein synthesis and interfering with cell growth and DNA synthesis, the herbicide causes the plants to stop growing and eventually die .

Action Environment

The action of Imazapyr-isopropylammonium is influenced by environmental factors such as pH and temperature . Because imazapyr is a weak acid herbicide, environmental pH will determine its chemical structure, which in turn determines its environmental persistence and mobility . Below pH 5, the adsorption capacity of imazapyr increases and limits its movement in soil. Above pH 5, greater concentrations of imazapyr become negatively charged, fail to bind tightly with soils, and remain available .

Analyse Biochimique

Biochemical Properties

Imazapyr-isopropylammonium interacts with the enzyme acetohydroxyacid synthase (EC 2.2.1.6), acting as an inhibitor . This interaction disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Cellular Effects

Imazapyr-isopropylammonium is absorbed by the leaves and roots of plants, moving rapidly through the plant. It accumulates in the meristem region (active growth region) of the plant . In plants, Imazapyr-isopropylammonium disrupts protein synthesis and interferes with cell growth and DNA synthesis .

Molecular Mechanism

Imazapyr-isopropylammonium exerts its effects at the molecular level by inhibiting the enzyme acetohydroxyacid synthase . This inhibition disrupts protein synthesis, interferes with cell growth, and affects DNA synthesis .

Temporal Effects in Laboratory Settings

The degradation rate of Imazapyr-isopropylammonium in soil is influenced by factors such as pH, organic matter content, and temperature . The half-life values ranged from 29 to 44 days in non-sterilized soils and from 81 to 134 days in sterilized soils .

Dosage Effects in Animal Models

Toxicity studies with Imazapyr-isopropylammonium have shown that it has a high LD50 in rats and mice, indicating a low level of acute toxicity .

Metabolic Pathways

The principal degradation pathway for Imazapyr-isopropylammonium in soils involves the incorporation of Imazapyr into NH4+, yielding a stable isopropylammonium salt. This is followed by further decarboxylation, demethylation, loss of the isopropyl group, cleavage, and rearrangement of the imidazolinone ring .

Transport and Distribution

Imazapyr-isopropylammonium is water-soluble, and depending on soil type and moisture, it can move into parts of the landscape where it was not sprayed . The compound is absorbed by the leaves and roots of plants and moves rapidly through the plant .

Subcellular Localization

Imazapyr-isopropylammonium accumulates in the meristem region (active growth region) of the plant This suggests that the compound may be localized to areas of active growth within the cell

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Ac9-25 implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus commence généralement par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés séquentiellement de manière progressive, en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). La chaîne peptidique est allongée par des cycles répétés de déprotection et de couplage jusqu'à ce que la séquence souhaitée soit atteinte. Le peptide final est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle

La production industrielle d'Ac9-25 suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'intégrité du produit final. Le peptide est généralement stocké sous forme lyophilisée pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Ac9-25 subit principalement des interactions avec des molécules biologiques plutôt que des réactions chimiques traditionnelles. Il peut participer aux types de réactions suivants :

Liaison aux récepteurs : Ac9-25 se lie au récepteur 1 du peptide formylé (FPR1), initiant une cascade d'événements de signalisation intracellulaire.

Réactifs et conditions courants

Récepteurs : Le récepteur 1 du peptide formylé (FPR1) est le principal récepteur d'Ac9-25.

Agents oxydants : La NADPH oxydase des neutrophiles est activée par Ac9-25, conduisant à la production d'espèces réactives de l'oxygène.

Principaux produits formés

Espèces réactives de l'oxygène (ROS) : L'activation de la NADPH oxydase des neutrophiles par Ac9-25 entraîne la production d'espèces réactives de l'oxygène, qui jouent un rôle dans la réponse immunitaire.

Applications de la recherche scientifique

Ac9-25 a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de l'immunologie, de l'inflammation et de la signalisation cellulaire. Voici quelques-unes de ses applications notables :

Recherche anti-inflammatoire : Ac9-25 est utilisé pour étudier les mécanismes de l'inflammation et la résolution des réponses inflammatoires.

Études de la signalisation cellulaire : Le peptide est utilisé pour étudier les voies de signalisation médiées par le récepteur 1 du peptide formylé (FPR1) et son rôle dans l'activation des cellules immunitaires.

Développement de médicaments : Ac9-25 sert de composé modèle pour le développement de nouveaux médicaments anti-inflammatoires qui ciblent les récepteurs du peptide formylé.

Fonction des neutrophiles : Les chercheurs utilisent Ac9-25 pour explorer l'activation et la régulation de la NADPH oxydase des neutrophiles et son impact sur la réponse immunitaire.

Mécanisme d'action

Ac9-25 exerce ses effets en se liant au récepteur 1 du peptide formylé (FPR1) à la surface des neutrophiles. Cette liaison active le récepteur et déclenche une série d'événements de signalisation intracellulaire, y compris l'activation de la NADPH oxydase des neutrophiles. L'activation de cette enzyme conduit à la production d'espèces réactives de l'oxygène (ROS), qui jouent un rôle crucial dans la réponse immunitaire en tuant les agents pathogènes et en modulant l'inflammation .

Comparaison Avec Des Composés Similaires

Ac9-25 est l'un des nombreux peptides N-terminaux dérivés de l'annexine I, y compris Ac2-26 et Ac2-12. Bien que tous ces peptides partagent des propriétés anti-inflammatoires, ils diffèrent dans leurs activités spécifiques et leurs interactions avec les récepteurs :

Ac2-26 : Ce peptide se lie également au récepteur 1 du peptide formylé (FPR1) et présente des effets anti-inflammatoires similaires à ceux d'Ac9-25.

Ac9-25 est unique dans son activation spécifique de la NADPH oxydase des neutrophiles et son rôle dans la stimulation de la production d'espèces réactives de l'oxygène .

Propriétés

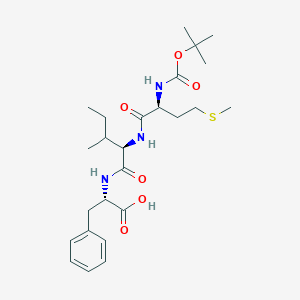

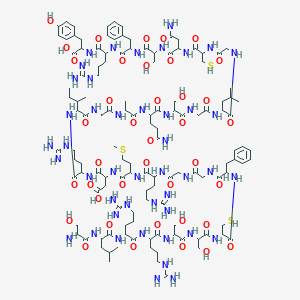

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Arsenal (Imazapyr) is a non-selective herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is crucial for the synthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine, which are essential for plant growth and development. [, , ]

A: By inhibiting ALS, this compound (Imazapyr) disrupts the production of BCAAs, leading to a shortage of these vital building blocks. [, , ] This deficiency halts protein synthesis, inhibits cell division and growth, and ultimately results in the death of the plant. [, , ]

ANone: Imazapyr has a molecular formula of C13H15N3O3 and a molecular weight of 261.27 g/mol.

ANone: While the provided research excerpts do not detail specific spectroscopic data, comprehensive information on spectroscopic properties can be found in resources like the Pesticide Manual or chemical databases such as PubChem and ChemSpider.

ANone: this compound (Imazapyr) is commercially available in various formulations, including liquid concentrates, granules, and ready-to-use solutions. Specific formulations and their compositions may vary depending on the manufacturer and intended use. Always refer to product labels for accurate information.

ANone: While specific data is not provided in the excerpts, the stability of this compound (Imazapyr) is likely influenced by factors like temperature, pH, and exposure to sunlight. Further research on its degradation pathways and half-life in various environmental matrices is crucial for understanding its persistence and potential impact.

A: As a non-selective herbicide, this compound (Imazapyr) can potentially impact non-target organisms and ecosystems. Its persistence in soil and potential leaching into water bodies are important considerations for environmental risk assessment. Proper application methods, disposal practices, and monitoring of its fate in the environment are essential to mitigate potential negative impacts. []

ANone: Always consult and follow the safety instructions provided on the product label and Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE) during handling and application, and avoid contact with skin, eyes, and clothing. Store the product in a safe and well-ventilated area, away from children, pets, and foodstuffs.

A: The use of this compound (Imazapyr) is likely regulated by national and regional authorities. In many countries, its sale and application may require specific licenses or permits. Always check and comply with local regulations regarding the use of this herbicide. []

ANone: Future research can explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)

![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)